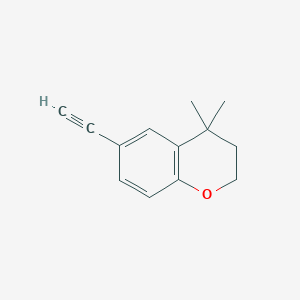

4,4-Dimethyl-6-ethynylchroman

Description

4,4-Dimethyl-6-ethynylthiochroman (CAS 118292-06-1) is a sulfur-containing heterocyclic compound with the molecular formula C₁₃H₁₄S and an average molecular mass of 202.32 g/mol . Structurally, it consists of a benzothiopyran core substituted with an ethynyl group at position 6 and two methyl groups at position 2. This compound is a light yellow crystalline solid with a melting point of 69–72°C and a boiling point of 299°C . It exhibits moderate solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform .

The compound is primarily synthesized via two routes:

- Acidic condensation of chloroform (CHCl₃) with 2-ethynyl-4,4-dimethyldihydrobenzothiopyran.

- Alkaline-mediated reaction of chloroform with 4,4-dimethyldihydrobenzothiopyran .

Handling requires precautions to avoid skin/eye contact and exposure to high temperatures .

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

6-ethynyl-4,4-dimethyl-2,3-dihydrochromene |

InChI |

InChI=1S/C13H14O/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-14-12/h1,5-6,9H,7-8H2,2-3H3 |

InChI Key |

ZUQUIRAFEPNJRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)C#C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Acetyl-4,4-dimethylthiochroman

- Molecular Formula : C₁₃H₁₄OS (vs. C₁₃H₁₄S in the ethynyl analog).

- Key Difference : Replacement of the ethynyl (-C≡CH) group with an acetyl (-COCH₃) group at position 6 .

- Impact : The acetyl group introduces polarity, altering solubility and reactivity. For example, the acetylated derivative is a light yellow syrup with enhanced solubility in polar aprotic solvents like DMSO .

6-Acetyl-4,4-dimethylthiochroman-d8

- Molecular Formula : C₁₃H₈D₈OS.

- Key Difference : Deuterium substitution at eight hydrogen positions, increasing molecular mass to 228.38 g/mol .

- Impact: Deuterated analogs are used as stable isotopologues in metabolic and pharmacokinetic studies, particularly for synthesizing labeled heteroarotinoids .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.